molecular formula C17H14N2O4S B5558438 1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5558438
M. Wt: 342.4 g/mol
InChI Key: WPRWCFWLPLLWPY-ZROIWOOFSA-N
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Description

1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.06742811 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various pyrimidine derivatives to explore their pharmacological and biological activities. One study focused on synthesizing novel oxo pyrimido pyrimidines and their derivatives, showcasing the versatility of pyrimidine frameworks in medicinal chemistry. The synthesized compounds were characterized by spectral analysis, indicating their potential as bioactive molecules (Madhav S. Jadhav et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, finding significant activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Antiviral and Anticancer Potentials

Pyrimidine-2(1H)-selenone derivatives were evaluated for their strong antimicrobial activity. A study explored the effect of methoxy substituent position on biological activity, molecular geometry, and crystal structures, demonstrating the compounds' strong activity against Gram-positive bacteria and fungi (E. Żesławska et al., 2020).

Mechanistic Insights and Chemical Transformations

Research on the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters produced N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones. This study provided valuable information on cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with potential biological activities has been a focus of many studies. For example, derivatives with antimicrobial and analgesic properties were synthesized and evaluated, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (N. Khalifa et al., 2019).

properties

IUPAC Name

(5Z)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-10-6-7-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,18,20,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRWCFWLPLLWPY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.